molecular formula C11H11NO2 B174670 Ethyl 2-(cyanomethyl)benzoate CAS No. 19821-21-7

Ethyl 2-(cyanomethyl)benzoate

Cat. No. B174670
CAS RN: 19821-21-7
M. Wt: 189.21 g/mol
InChI Key: IASCYHRLSNAZIU-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)benzoate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 .


Molecular Structure Analysis

The InChI code for Ethyl 2-(cyanomethyl)benzoate is 1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3 . The compound has 3 H-bond acceptors, 0 H-bond donors, and 5 freely rotating bonds . Its ACD/LogP value is 1.96 .


Physical And Chemical Properties Analysis

Ethyl 2-(cyanomethyl)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 332.1±25.0 °C at 760 mmHg, and a flash point of 156.7±9.9 °C . Its vapor pressure is 0.0±0.7 mmHg at 25°C, and it has an enthalpy of vaporization of 57.5±3.0 kJ/mol . The compound’s molar refractivity is 52.1±0.3 cm3, and its polarizability is 20.7±0.5 10-24 cm3 .

Safety and Hazards

Ethyl 2-(cyanomethyl)benzoate is classified as dangerous, with hazard statements H301+H311+H331-H315-H319 indicating toxicity if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

ethyl 2-(cyanomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-6-4-3-5-9(10)7-8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASCYHRLSNAZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498261
Record name Ethyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(cyanomethyl)benzoate

CAS RN

19821-21-7
Record name Ethyl 2-(cyanomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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